molecular formula C10H23O4P B1593899 Dipentyl hydrogen phosphate CAS No. 3138-42-9

Dipentyl hydrogen phosphate

Cat. No.: B1593899
CAS No.: 3138-42-9
M. Wt: 238.26 g/mol
InChI Key: WJZUIWBZDGBLKK-UHFFFAOYSA-N
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Description

Dipentyl hydrogen phosphate, also known as phosphoric acid dipentyl ester, is an organophosphorus compound with the molecular formula C10H23O4P. It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by pentyl groups. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with pentanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous removal of water and unreacted pentanol, followed by purification steps such as distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dipentyl hydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and pentanol.

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: The pentyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the reagent.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base like sodium hydride.

Major Products Formed

    Hydrolysis: Phosphoric acid and pentanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various alkyl or aryl phosphates depending on the substituent used.

Scientific Research Applications

Dipentyl hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme mechanisms and as a model compound for studying phosphate esters.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of dipentyl hydrogen phosphate involves its ability to interact with various molecular targets through its phosphate ester group. This group can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The compound can also undergo hydrolysis to release phosphoric acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl hydrogen phosphate
  • Dibutyl hydrogen phosphate
  • Diphenyl hydrogen phosphate

Comparison

Dipentyl hydrogen phosphate is unique due to its longer alkyl chains compared to diethyl and dibutyl hydrogen phosphate, which results in different physical properties such as solubility and boiling point. Compared to diphenyl hydrogen phosphate, this compound has aliphatic chains instead of aromatic rings, leading to different reactivity and applications.

This compound stands out for its versatility and wide range of applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

dipentyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O4P/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZUIWBZDGBLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOP(=O)(O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863111
Record name Dipentyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, dipentyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3138-42-9
Record name Phosphoric acid, dipentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3138-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, dipentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003138429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, dipentyl ester
Source EPA Chemicals under the TSCA
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Record name Dipentyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipentyl hydrogen phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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